molecular formula C10H12N2O B1331534 (5,6-dimethyl-1H-benzimidazol-2-yl)methanol CAS No. 6761-86-0

(5,6-dimethyl-1H-benzimidazol-2-yl)methanol

Cat. No.: B1331534
CAS No.: 6761-86-0
M. Wt: 176.21 g/mol
InChI Key: NLTYZPBQHXXZGL-UHFFFAOYSA-N
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Description

(5,6-Dimethyl-1H-benzimidazol-2-yl)methanol is a chemical compound belonging to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds characterized by the fusion of benzene and imidazole rings This particular compound features two methyl groups at positions 5 and 6 on the benzimidazole ring and a methanol group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5,6-dimethyl-1H-benzimidazol-2-yl)methanol typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Hydroxymethylation: The final step involves the hydroxymethylation of the benzimidazole ring at position 2. This can be done using formaldehyde and a base such as sodium hydroxide.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: The compound can be reduced to form various derivatives, such as amines, using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methanol group, leading to the formation of ethers or esters. Reagents such as alkyl halides or acyl chlorides are commonly used.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.

Major Products:

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Reduction: Amines or other reduced derivatives.

    Substitution: Ethers or esters.

Scientific Research Applications

(5,6-Dimethyl-1H-benzimidazol-2-yl)methanol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active benzimidazole derivatives.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • (6-Methoxy-1H-benzimidazol-2-yl)methanol
  • (5-Methoxy-1H-benzimidazol-2-yl)methanamine
  • 1-Benzyl-1H-imidazol-2-yl)methanol

Comparison:

  • Structural Differences: While (5,6-dimethyl-1H-benzimidazol-2-yl)methanol has methyl groups at positions 5 and 6, similar compounds may have different substituents such as methoxy or benzyl groups.
  • Unique Properties: The presence of two methyl groups and a methanol group in this compound imparts unique chemical and biological properties, making it distinct from other benzimidazole derivatives.

Properties

IUPAC Name

(5,6-dimethyl-1H-benzimidazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-6-3-8-9(4-7(6)2)12-10(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLTYZPBQHXXZGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40304019
Record name MLS000756324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6761-86-0
Record name MLS000756324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163906
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS000756324
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40304019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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